molecular formula C22H17IN2O2 B11564128 2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11564128
M. Wt: 468.3 g/mol
InChI Key: GXYUWEQLTGCTNY-UHFFFAOYSA-N
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Description

2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol is a complex organic compound that features a unique structure combining an iodinated phenol with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic and imine groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the iodinated phenol and benzoxazole moieties in 2-iodo-4-methyl-6-[(E)-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol makes it unique. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H17IN2O2

Molecular Weight

468.3 g/mol

IUPAC Name

2-iodo-4-methyl-6-[[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C22H17IN2O2/c1-13-6-7-20-19(10-13)25-22(27-20)15-4-3-5-17(11-15)24-12-16-8-14(2)9-18(23)21(16)26/h3-12,26H,1-2H3

InChI Key

GXYUWEQLTGCTNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=C(C(=CC(=C4)C)I)O

Origin of Product

United States

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